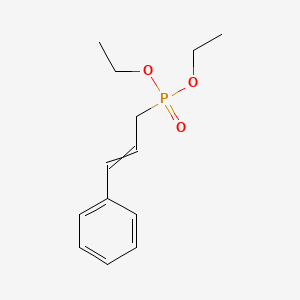

3-Diethoxyphosphorylprop-1-enylbenzene

Description

Historical Context and Evolution of α,β-Unsaturated Phosphonate (B1237965) Chemistry

The development of α,β-unsaturated phosphonate chemistry is closely tied to the broader advancements in organophosphorus chemistry. Key reactions such as the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons (HWE) reaction have been fundamental in the synthesis of phosphonates. The Michaelis–Arbuzov reaction, first described in the late 19th century, provides a general method for forming a carbon-phosphorus bond. nih.goveurekaselect.comorganic-chemistry.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is a widely used method for the stereoselective synthesis of alkenes from phosphonate carbanions and carbonyl compounds, often yielding α,β-unsaturated systems. wikipedia.orgyoutube.comresearchgate.net While these reactions are standard for synthesizing compounds of this class, specific literature detailing the application of these methods for the synthesis of 3-Diethoxyphosphorylprop-1-enylbenzene is not available.

Significance of Organophosphorus Compounds in Contemporary Chemical Synthesis and Materials Science

Organophosphorus compounds are of immense significance in modern chemistry. In chemical synthesis, they are crucial reagents and building blocks. For instance, phosphonate-stabilized carbanions are key nucleophiles in the formation of carbon-carbon double bonds. wikipedia.org

In materials science, organophosphorus compounds find extensive application as flame retardants and plasticizers. mdpi.comresearchgate.netnih.govwikipedia.orgaaqr.orgd-nb.infonih.govepa.govresearchgate.netresearchgate.net Their flame-retardant properties are attributed to their ability to form a protective char layer upon combustion and to act as radical scavengers in the gas phase. mdpi.comresearchgate.net As plasticizers, they are added to polymers to increase their flexibility and durability. wikipedia.orgnih.govepa.govresearchgate.net While these applications are well-established for the general class of organophosphorus compounds, there is no specific mention in the available literature of 3-Diethoxyphosphorylprop-1-enylbenzene being used for these purposes. Porous metal phosphonates are another area of active research, with potential applications in catalysis and adsorption. nih.gov

Overview of 3-Diethoxyphosphorylprop-1-enylbenzene as a Model Compound for Advanced Research

Due to the lack of specific research articles, it is not possible to provide an overview of 3-Diethoxyphosphorylprop-1-enylbenzene as a model compound for advanced research. Its structural features, namely the α,β-unsaturated phosphonate moiety attached to a phenyl group, suggest it could be a substrate for studying various chemical transformations, such as asymmetric hydrogenation or cycloaddition reactions. However, without dedicated studies, its role as a model compound remains speculative.

Detailed experimental data, which would be presented in tables, such as spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic data, are not available in the searched scientific literature for 3-Diethoxyphosphorylprop-1-enylbenzene. While general characteristics of related compounds can be inferred, specific data for the title compound is absent. For instance, the 1H NMR spectrum would be expected to show signals corresponding to the ethoxy groups, the vinyl protons, and the phenyl protons, but the precise chemical shifts and coupling constants are unknown. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com Similarly, no crystal structure data has been published for this specific compound, which would provide definitive information on its three-dimensional structure. mdpi.comresearchgate.netresearchgate.netnih.gov

Properties

Molecular Formula |

C13H19O3P |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

3-diethoxyphosphorylprop-1-enylbenzene |

InChI |

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3 |

InChI Key |

AWKOMEXJXBINBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC=CC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diethoxyphosphorylprop 1 Enylbenzene and Analogous Enylic Phosphonates

Precursor Synthesis and Intermediate Preparation

The successful synthesis of the target phosphonate (B1237965) is contingent upon the efficient preparation of its fundamental building blocks. This section details the synthesis of the phosphonate precursor, diethyl phosphite (B83602), and the unsaturated benzylic system, prop-1-enylbenzene.

Synthesis of Phosphonate Precursors (e.g., Dialkyl Phosphites)

Dialkyl phosphites, such as diethyl phosphite, are crucial reagents for the introduction of the phosphonate moiety. Diethyl phosphite, the precursor to the diethoxyphosphoryl group, can be synthesized through several established methods. A common laboratory and industrial-scale preparation involves the reaction of phosphorus trichloride with an alcohol, such as ethanol (B145695).

A prevalent method for synthesizing diethyl phosphite is the reaction of phosphorus trichloride (PCl₃) with three equivalents of ethanol. This reaction typically proceeds to form diethyl phosphite along with ethyl chloride and hydrogen chloride as byproducts.

Another approach involves the reaction of triethyl phosphite with phosphorous acid. This method can produce diethyl phosphite in high purity, which is advantageous for subsequent reactions where acidic impurities might be detrimental. The reaction is typically conducted by heating the reactants, often with an excess of triethyl phosphite to ensure complete conversion of the phosphorous acid.

| Reactants | Product | Conditions | Reference |

| Phosphorus trichloride, Ethanol | Diethyl phosphite | - | General textbook knowledge |

| Triethyl phosphite, Phosphorous acid | Diethyl phosphite | Heating | Not specified |

Synthesis of Prop-1-enylbenzene and Related Unsaturated Benzylic Systems

Prop-1-enylbenzene, also known as β-methylstyrene, serves as the hydrocarbon backbone of the target molecule. It is a constitutional isomer of allylbenzene, and its synthesis can be achieved through various methods, including the isomerization of allylbenzene. This isomerization can be catalyzed by strong bases or transition metal complexes.

Another synthetic route to prop-1-enylbenzene derivatives involves the Wittig reaction or its modifications. For instance, the reaction of benzaldehyde with an appropriate phosphorus ylide can yield prop-1-enylbenzene. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of reaction conditions and the specific ylide used.

Furthermore, Heck coupling reactions provide a versatile method for the synthesis of 1,3-diarylpropene derivatives, which are structurally related to prop-1-enylbenzene. This palladium-catalyzed reaction can couple an aryl halide with an alkene, offering a powerful tool for constructing the desired unsaturated benzylic system.

| Method | Reactants | Product | Catalyst/Reagent |

| Isomerization | Allylbenzene | Prop-1-enylbenzene | Strong base or transition metal complex |

| Wittig Reaction | Benzaldehyde, Ethyltriphenylphosphonium bromide | Prop-1-enylbenzene | Strong base (e.g., n-butyllithium) |

| Heck Coupling | Aryl halide, Alkene | 1,3-Diarylpropene | Palladium catalyst |

Carbon-Phosphorus Bond Formation Strategies

The creation of the C-P bond is the cornerstone of phosphonate synthesis. Several powerful reactions have been developed for this purpose, each with its own advantages and substrate scope.

Horner-Wadsworth-Emmons Olefination and Its Variants for α,β-Unsaturated Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, particularly for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comslideshare.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.comslideshare.net For the synthesis of 3-diethoxyphosphorylprop-1-enylbenzene, a plausible HWE approach would involve the reaction of a phosphonate ylide with cinnamaldehyde.

The phosphonate reagent for the HWE reaction is typically prepared via the Michaelis-Arbuzov reaction. alfa-chemistry.com The HWE reaction generally favors the formation of the (E)-isomer, which is often the more thermodynamically stable product. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification of the desired alkene. alfa-chemistry.com

Table of Horner-Wadsworth-Emmons Reaction Variants:

| Phosphonate Reagent | Carbonyl Compound | Base | Product Stereoselectivity |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | Predominantly (E) |

| Still-Gennari reagent | Aromatic aldehydes | KHMDS, 18-crown-6 | Predominantly (Z) |

| (ArO)₂P(O)CH₂CO₂Et | Aliphatic/Aromatic aldehydes | NaH | Predominantly (Z) |

Pudovik Reaction and Related Hydrophosphonylation Approaches

The Pudovik reaction involves the addition of a dialkyl phosphite to an unsaturated system, such as an alkyne or an imine, typically under basic catalysis. wikipedia.org The hydrophosphonylation of alkynes provides a direct route to vinylphosphonates. For the synthesis of a compound like 3-diethoxyphosphorylprop-1-enylbenzene, the hydrophosphonylation of phenylacetylene with diethyl phosphite would yield a structurally related vinylphosphonate.

The reaction can be catalyzed by a variety of bases, and in some cases, by transition metal complexes. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst and reaction conditions.

Examples of Pudovik-type Reactions:

| Unsaturated Substrate | Phosphite | Catalyst | Product |

| Imine | Diethyl phosphite | Base | α-Aminomethylphosphonate |

| Aldehyde | Diethyl phosphite | Quinine | Enantioenriched α-hydroxyphosphonate |

| Electron-deficient alkene | Diethyl phosphite | PBu₃ | β-Phosphonated compound |

Michaelis-Becker and Arbuzov Reaction Pathways

The Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental methods for forming C-P bonds, typically through the reaction of a phosphorus(III) species with an alkyl halide. wikipedia.orgnih.govchem-station.com

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgnih.govchem-station.com In the context of synthesizing an enylic phosphonate, this reaction could be applied to a cinnamyl halide. The reaction proceeds via an intermediate phosphonium salt, which then undergoes dealkylation by the halide ion. wikipedia.org

The Michaelis-Becker reaction is the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. researchgate.net This method can sometimes offer better yields than the Michaelis-Arbuzov reaction, particularly for substrates that are prone to side reactions under the thermal conditions often required for the Arbuzov reaction. Vinyl halides, which are generally unreactive in the classic Michaelis-Arbuzov reaction, can sometimes be functionalized using palladium-catalyzed versions of the Michaelis-Becker reaction. chempedia.info

Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions:

| Reaction | Phosphorus Reagent | Electrophile | Key Feature |

| Michaelis-Arbuzov | Trialkyl phosphite | Alkyl halide | Thermally induced dealkylation of phosphonium salt |

| Michaelis-Becker | Sodium dialkyl phosphite | Alkyl halide | Reaction of a pre-formed phosphite anion |

Palladium-Catalyzed Carbon-Phosphorus Bond Formation

The formation of a carbon-phosphorus (C–P) bond is a cornerstone in the synthesis of phosphonates, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. rsc.org One of the most prominent methods is the Hirao reaction, which typically involves the cross-coupling of H-phosphonates and related P(O)-H compounds with aryl or vinyl halides. nih.govnih.gov This reaction provides a direct route to vinylphosphonates, which are structural analogs of 3-diethoxyphosphorylprop-1-enylbenzene.

The general mechanism of the Hirao reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by reaction with a dialkyl phosphite and subsequent reductive elimination to yield the desired aryl or vinyl phosphonate and regenerate the Pd(0) catalyst. nih.gov The efficiency and scope of this reaction have been expanded to include various electrophilic partners beyond halides, such as aryl nonaflates, which can be prepared from readily available phenols. nih.gov The addition of iodide has been shown to accelerate these reactions, allowing for rapid synthesis under milder conditions. nih.gov

Nickel-based catalysts have also been shown to be effective, sometimes even more so than palladium, for certain C–P bond formation reactions, including the synthesis of alkenylphosphonates from trialkyl phosphites and alkenyl halides. nih.gov These reactions, however, often require harsh conditions. nih.gov More recent developments have focused on domino reactions, where palladium catalysis facilitates multiple bond-forming events in a single pot, such as arylboronation and elimination sequences, to construct complex molecular frameworks that can include the enylic phosphonate moiety. researchgate.net

Table 1: Examples of Palladium-Catalyzed C(sp²)–P Bond Formation

| Catalyst System | Phosphorus Source | Electrophile | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dialkyl phosphites | Aryl/Vinyl Bromides | Classic Hirao reaction conditions. | nih.gov |

| Pd(OAc)₂ / Ligand | Diphenylphosphine oxide | Aryl Nonaflates | Uses stable, isolable nonaflates from phenols; accelerated by NaI. | nih.gov |

| Pd(OAc)₂ / dppf | N-Tosylhydrazones | gem-disubstituted ethylenes | Involves a 1,4-palladium migration/carbene insertion cascade to form 1,3-dienes. | |

| Pd(0) complex | Acylphosphines | Aryl Halides | Uses acylphosphines as a direct source for trivalent phosphines. | researchgate.net |

Stereocontrolled Synthesis of Enantiomerically Enriched Analogs of Unsaturated Phosphonates

The biological activity of phosphonates is often dependent on their stereochemistry. tandfonline.com Consequently, significant research has been dedicated to developing stereocontrolled methods for synthesizing enantiomerically enriched unsaturated phosphonates.

Asymmetric Hydrogenation of α,β-Unsaturated Phosphonate Precursors

Asymmetric hydrogenation is a highly effective method for establishing stereocenters in phosphonate structures. Rhodium complexes featuring chiral diphosphine ligands are particularly prominent in the enantioselective hydrogenation of α,β-unsaturated phosphonates. nih.gov Ligands such as BisP* and MiniPHOS have demonstrated excellent enantioselectivity in these reactions. nih.govpnas.org The steric and electronic properties of the substrate, particularly the substituent at the β-position, can significantly influence the enantiomeric excess (ee) of the product, with bulkier groups often leading to higher selectivity. pnas.org

Rhodium complexes with phosphane-phosphite ligands have also been successfully employed for the highly enantioselective hydrogenation of β-acyloxy and β-acylamino α,β-unsaturated phosphonates. thieme-connect.com Furthermore, monodentate phosphoramidite ligands, such as DpenPhos, have proven to be highly efficient for the asymmetric hydrogenation of various α- or β-acyloxy α,β-unsaturated phosphonates, yielding chiral α- or β-hydroxy phosphonic acid derivatives with excellent enantioselectivities (90–>99% ee). rsc.org These methods provide crucial pathways to biologically important chiral building blocks. rsc.orgrug.nl

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Unsaturated Phosphonates

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rh-t-Bu-MiniPHOS | α,β-Unsaturated phosphonates | Up to 99% | pnas.org |

| Rh-BisP* | α,β-Unsaturated phosphonates | High, though generally lower than MiniPHOS. | pnas.org |

| Rh(I)-DpenPhos | α- or β-acyloxy α,β-unsaturated phosphonates | 90–>99% | rsc.org |

| Cationic Rh-phosphate-phosphane | β-acyloxy/β-acylamino α,β-unsaturated phosphonates | Excellent levels reported. | thieme-connect.com |

Asymmetric Michael Addition Reactions Involving Prop-2-enylphosphonate Anions

The asymmetric Michael addition, or phospha-Michael reaction, is another fundamental strategy for the enantioselective synthesis of C-chiral phosphonates. mdpi.com This reaction involves the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene. mdpi.com While specific literature on the asymmetric Michael addition of prop-2-enylphosphonate anions is highly specialized, the principles can be understood from related transformations. acs.org

The reaction generally proceeds under the control of chiral catalysts, which can be metal complexes or organocatalysts. mdpi.com For instance, the addition of dialkyl phosphites to α,β-unsaturated ketones and aldehydes can be catalyzed by chiral diarylprolinol derivatives, affording optically active products with high yields and enantioselectivities (up to 99% ee). mdpi.com The development of chiral ionic liquids has also provided recyclable organocatalysts for asymmetric 1,4-conjugate additions. researchgate.net These methodologies create a C-P bond at the β-position relative to the activating group, yielding highly functionalized chiral phosphonates.

Organocatalytic and Metal-Catalyzed Asymmetric Phosphonylations of α,β-Unsaturated Aldehydes

A direct and atom-economical approach to chiral phosphonates is the asymmetric phosphonylation of α,β-unsaturated aldehydes. Organocatalysis has proven particularly effective for this transformation. acs.orgnih.gov Chiral secondary amines, such as diarylprolinol silyl ethers, catalyze the reaction between an α,β-unsaturated aldehyde and a phosphite nucleophile. acs.orgresearchgate.net

The catalytic cycle proceeds through the formation of a chiral iminium ion intermediate from the aldehyde and the amine catalyst. This activation lowers the LUMO of the substrate, facilitating the nucleophilic attack of the phosphite at the β-carbon. acs.orgacs.org The reaction's rate and enantioselectivity can be enhanced by the presence of a Brønsted acid and a soft nucleophile, which aid in the final transformation of the phosphorus center from P(III) to P(V). nih.govacs.org This method is applicable to a range of aromatic, heteroaromatic, and aliphatic α,β-unsaturated aldehydes, providing the corresponding β-phosphonylated products in good yields and with high enantioselectivities (up to 98% ee). acs.orgscispace.com

Table 3: Organocatalytic Asymmetric Phosphonylation of α,β-Unsaturated Aldehydes

| Catalyst | Phosphorus Source | Substrate Example | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanoxymethyl]pyrrolidine | Tri-iso-propyl phosphite | Cinnamic aldehyde | 51-67% | 74-88% | acs.orgacs.org |

| (S)-diarylprolinol silyl ether | Diphenylphosphine oxide | α,β-Unsaturated aldehydes | High | 86-99% | mdpi.com |

| Bifunctional squaramide | Dialkyl phosphites | Iminochromenes | Up to 95% | Up to 98% | scispace.com |

Sustainable Chemistry Considerations in 3-Diethoxyphosphorylprop-1-enylbenzene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphonates. rsc.org This includes the use of environmentally benign solvents, catalyst-free conditions, and alternative energy sources like microwaves and ultrasound. rsc.org A key area of development is the use of biological systems to perform complex chemical transformations. bioengineer.org

Biocatalytic and Photobiocatalytic Pathways for Phosphonate Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing optically active phosphonates. tandfonline.com Both isolated enzymes and whole-cell systems can be used to perform enantioselective biotransformations on phosphoroorganic compounds. tandfonline.com The biosynthesis of natural phosphonates, such as fosfomycin, involves enzymes like PEP mutase, which catalyzes the formation of the C-P bond from phosphoenolpyruvate. nih.govsemanticscholar.org Harnessing these natural pathways provides a blueprint for developing sustainable synthetic methods.

A frontier in sustainable chemistry is the merger of biocatalysis with photocatalysis. nih.gov Photobiocatalytic strategies use light to generate highly reactive intermediates within an enzyme's active site, enabling novel transformations. For example, photoexcitation of the flavin cofactor in certain enzymes can initiate electron transfer processes that lead to decarboxylation and the formation of alkyl radicals. nih.gov While direct photobiocatalytic synthesis of enylic phosphonates is still an emerging area, the existing research demonstrates the potential for using light and enzymes to drive C-P bond formation and other key steps in phosphonate synthesis under mild and sustainable conditions. nih.gov

Table of Compounds

Solvent-Free and Microwave-Assisted Synthetic Approaches

Modern synthetic chemistry has increasingly focused on developing environmentally benign and efficient methodologies. In the context of producing 3-diethoxyphosphorylprop-1-enylbenzene and its analogous enylic phosphonates, solvent-free and microwave-assisted techniques have emerged as powerful alternatives to conventional heating methods. These approaches often lead to higher yields, significantly reduced reaction times, and a greener chemical footprint.

The use of microwave irradiation in organic synthesis has gained considerable traction due to its ability to rapidly heat reaction mixtures, leading to accelerated reaction rates. researchgate.netmtsu.edu This localized superheating effect can promote chemical transformations that are often sluggish or require harsh conditions under conventional heating. researchgate.net Microwave-assisted synthesis is particularly advantageous for multicomponent reactions, which are valued for their high atom economy and efficiency in constructing complex molecules from simple precursors. mdpi.com

Solvent-free reaction conditions, also known as neat reactions, offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces chemical waste but can also simplify product purification. When combined with microwave irradiation, solvent-free methods can provide a synergistic effect, further enhancing reaction efficiency and speed. researchgate.net

Several studies have demonstrated the successful application of these green chemistry principles to the synthesis of various phosphonate derivatives. For instance, a simple and efficient method for the synthesis of α-aminophosphonates has been developed using a one-pot reaction of aldehydes and amines with diethyl phosphite under solvent-free conditions, catalyzed by acidic alumina and assisted by microwave irradiation. researchgate.net Similarly, β-hydroxyphosphonates have been synthesized regioselectively from epoxides and triethyl phosphite under solvent-free conditions using zinc chloride as a catalyst. researchgate.net

The synthesis of heterocyclic phosphonates has also been effectively achieved through microwave-assisted multicomponent reactions, highlighting the versatility of this technique. researchgate.netmdpi.com These transformations are characterized by their high atom economy, operational simplicity, and energy efficiency. mdpi.com Researchers have optimized various reaction parameters, including catalyst type, catalyst amount, reaction time, and temperature, to achieve high yields of the desired phosphonate products. mdpi.com

The following table summarizes representative examples of solvent-free and microwave-assisted synthesis of phosphonate compounds analogous to 3-diethoxyphosphorylprop-1-enylbenzene, showcasing the reaction conditions and outcomes.

| Phosphonate Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| α-Aminophosphonates | Aldehydes, Amines, Diethyl Phosphite | Acidic Alumina, Microwave, Solvent-Free | Not Specified | High | researchgate.net |

| α-Aminophosphonates | Aldehydes, Amines, Diethyl Phosphite | CaCl₂, Solvent-Free | Not Specified | 80-96% | researchgate.net |

| β-Hydroxyphosphonates | Epoxides, Triethyl Phosphite | ZnCl₂, Solvent-Free | Not Specified | High | researchgate.net |

| Heterocyclic Phosphonates | Salicylaldehyde, Malononitrile, Diethyl Phosphite | Triethylamine, Microwave | 30 min | 57% | mdpi.com |

| N-Alkyl-isoindolin-1-one-3-phosphonates | 2-Formylbenzoic Acid, Primary Amines, Dialkyl Phosphites | Microwave, Catalyst-Free | Not Specified | High | mtak.hu |

These examples underscore the potential of solvent-free and microwave-assisted methods for the efficient and environmentally conscious synthesis of a wide range of enylic and other phosphonates. While specific protocols for 3-diethoxyphosphorylprop-1-enylbenzene using these techniques are not extensively detailed in the cited literature, the successful application to analogous structures strongly suggests their applicability. The principles of rapid heating and the elimination of solvents are broadly beneficial for many organic transformations, including the olefination and phosphorylation reactions that would be involved in the synthesis of the target compound.

Advanced Organic Transformations and Reactivity Profiles of 3 Diethoxyphosphorylprop 1 Enylbenzene

Reactions at the Propenyl Moiety

The propenyl group, with its carbon-carbon double bond, is expected to be the primary site of reactivity for various addition and transformation reactions.

Electrophilic Additions (e.g., Halogenation, Hydroboration)

Electrophilic additions to the alkene would likely proceed, with the regioselectivity influenced by the electronic effects of the phenyl and diethoxyphosphoryl groups. For instance, in halogenation, the addition of bromine (Br₂) would be expected to form a dibromo adduct across the double bond. Hydroboration-oxidation would likely lead to the formation of an alcohol, with the hydroxyl group adding to the less sterically hindered carbon of the former double bond.

Nucleophilic Additions (e.g., Conjugate Additions)

The electron-withdrawing nature of the phosphonate (B1237965) group could activate the double bond for conjugate additions (Michael additions). rsc.org Various nucleophiles, such as amines, thiols, or carbanions, could potentially add to the β-carbon relative to the phosphonate group. The stereochemistry of such additions would be of significant interest.

Cycloaddition Reactions (e.g., Diels-Alder)

The propenyl moiety could potentially act as a dienophile in Diels-Alder reactions with suitable dienes. The reactivity and stereoselectivity of such [4+2] cycloadditions would depend on the electronic nature and steric hindrance of both the diene and the dienophile. Research on similar vinylphosphonates suggests that these reactions can occur, sometimes requiring thermal conditions and no catalysis. researchgate.nettamu.edu

Oxidative and Reductive Transformations of the Alkene

The alkene is susceptible to both oxidation and reduction. Oxidation with reagents like osmium tetroxide or potassium permanganate (B83412) would be expected to yield a diol. Ozonolysis would cleave the double bond, producing carbonyl compounds. Catalytic hydrogenation, using catalysts such as palladium on carbon, would reduce the double bond to a single bond, yielding the corresponding saturated phosphonate.

Transformations Involving the Benzylic and Phenyl Moieties

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The propenylphosphonate substituent would act as a directing group, influencing the position of the incoming electrophile (ortho, meta, or para). The activating or deactivating nature of this substituent would also affect the reaction rate compared to benzene (B151609).

Without specific experimental data for "3-Diethoxyphosphorylprop-1-enylbenzene," the tables of research findings and detailed discussions as requested in the prompt cannot be generated. The information presented here is based on general principles of organic reactivity for the functional groups present in the molecule.

Reactions at the Benzylic Carbon (e.g., Free-Radical Bromination, Oxidation)

The benzylic carbon of 3-diethoxyphosphorylprop-1-enylbenzene, being adjacent to the benzene ring, is activated towards several transformations, including free-radical halogenation and oxidation. This reactivity stems from the ability of the benzene ring to stabilize radical and cationic intermediates formed at the benzylic position through resonance.

Free-Radical Bromination: The selective bromination of the benzylic C-H bond can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. masterorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, is advantageous as it provides a low, steady concentration of bromine (Br₂), which favors radical substitution at the allylic/benzylic position over electrophilic addition to the double bond. masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism proceeds via a free-radical chain reaction. libretexts.orgorgosolver.com Initiation involves the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chadsprep.comlibretexts.org This radical then reacts with Br₂ to yield the brominated product and another bromine radical, propagating the chain. libretexts.org The stability of the benzylic radical is a key factor driving the selectivity for this position over others. libretexts.org

Oxidation: The benzylic carbon is also susceptible to oxidation by strong oxidizing agents. Reagents like hot, concentrated potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position. masterorganicchemistry.com These powerful oxidants typically cleave both the benzylic C-H bonds and the adjacent C-C bond of the alkyl chain, converting the entire side chain to a carboxylic acid group, resulting in benzoic acid. masterorganicchemistry.com For the oxidation to proceed, there must be at least one hydrogen atom on the benzylic carbon. Milder and more selective reagents can also be employed to achieve different oxidation states. For instance, some modern methods using catalysts like metalloporphyrins with molecular oxygen or other oxidants can potentially convert the benzylic carbon to a ketone or alcohol under more controlled conditions. masterorganicchemistry.commdpi.com

| Reaction Type | Reagent(s) | Typical Product | Key Considerations |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., light, peroxide) | Benzylic Bromide | Favors substitution over addition to the alkene due to low Br₂ concentration. masterorganicchemistry.comchadsprep.com |

| Strong Oxidation | Potassium Permanganate (KMnO₄), heat or Chromic Acid (H₂CrO₄) | Benzoic Acid | Requires at least one benzylic hydrogen; cleaves the entire alkyl side chain. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Considerations for Substituted Derivatives

Standard aromatic rings like benzene are electron-rich and thus typically undergo electrophilic substitution rather than nucleophilic substitution. quora.com Nucleophilic aromatic substitution (SNAr) is a challenging reaction for unsubstituted benzene rings because the electron-rich π-system repels incoming nucleophiles. quora.comwikipedia.org This reaction generally requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and powerful electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

These EWGs are crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org Without this stabilization, the intermediate is too high in energy for the reaction to proceed.

For a substituted derivative of 3-diethoxyphosphorylprop-1-enylbenzene that contains a leaving group on the aromatic ring, the existing side chain would act as a deactivating group in electrophilic aromatic substitution. libretexts.org Conversely, for nucleophilic aromatic substitution, its electronic effect is critical. The phosphonate group is electron-withdrawing. If this electronic demand is transmitted to the ring, the entire substituent could help to delocalize the negative charge of the Meisenheimer complex, thereby facilitating an SNAr reaction. The effectiveness of this activation would depend on the position of the substituent relative to the leaving group (ortho or para positions being activating). libretexts.org Therefore, on a suitably substituted derivative (e.g., with a nitro group and a halide), the presence of the diethoxyphosphorylprop-1-enyl side chain would likely further influence the ring's susceptibility to nucleophilic attack.

Reactivity of the Diethoxyphosphoryl Group

Hydrolysis and Transesterification Reactions

The diethoxyphosphoryl group is susceptible to both hydrolysis and transesterification, reactions that target the phosphorus-oxygen ester bonds.

Hydrolysis: The conversion of diethyl phosphonates to their corresponding phosphonic acids can be achieved through hydrolysis. This transformation can be catalyzed by either acid or base. nih.gov

Acid-catalyzed hydrolysis typically involves heating the phosphonate ester with a strong acid, such as concentrated hydrochloric acid (HCl). nih.govbeilstein-journals.org The mechanism is thought to involve protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water. beilstein-journals.org This process occurs in a stepwise manner, first yielding a phosphonic acid monoester and then the final phosphonic acid. nih.gov

Base-catalyzed (alkaline) hydrolysis involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH). nih.gov The reaction proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center. The rate of hydrolysis under basic conditions can be sensitive to steric hindrance from the alkyl groups of the ester. nih.gov

Transesterification: This process involves the exchange of the ethoxy groups of the phosphonate with other alkoxy groups from a different alcohol. The reaction is typically driven by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.org Catalysts, such as the sodium alkoxide of the alcohol being introduced, can be used to facilitate the reaction. google.com Transesterification is a versatile method for modifying the ester portion of the phosphonate group, allowing for the synthesis of a variety of phosphonate esters. wikipedia.orggoogle.com

| Reaction | Typical Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, heat | Phosphonic Acid |

| Alkaline Hydrolysis | Aqueous NaOH, heat | Phosphonate Salt (acidified to Phosphonic Acid) |

| Transesterification | Excess of new alcohol (ROH), often with a catalyst (e.g., NaOR) | New Phosphonate Ester |

Derivatization at the Phosphorus Center (e.g., to Phosphonic Acids)

The primary derivatization at the phosphorus center of a diethyl phosphonate is its conversion to the corresponding phosphonic acid. As a key functional group, phosphonic acids have a wide range of applications. researchgate.net

The most common method for this transformation is the hydrolysis of the diethyl ester, as detailed in the previous section, typically using concentrated hydrochloric acid at reflux. beilstein-journals.orgresearchgate.net

An alternative and often milder method for dealkylation is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr). nih.govbeilstein-journals.org This reaction proceeds via the formation of a silylated phosphonate intermediate. The mechanism involves an oxophilic attack of the phosphonate oxygen on the silicon atom of TMSBr, with the bromide acting as a nucleophile to displace the ethoxy group. This process is repeated for the second ester group. The resulting bis(trimethylsilyl) phosphonate is then readily hydrolyzed to the phosphonic acid upon treatment with a protic solvent like methanol (B129727) or water. beilstein-journals.orgresearchgate.net This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong acid hydrolysis. beilstein-journals.org Other reagents, such as boron tribromide (BBr₃), can also be used for the dealkylation of phosphonate esters. beilstein-journals.org

Spectroscopic Techniques for Structural Elucidation of 3 Diethoxyphosphorylprop 1 Enylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete picture of atomic connectivity and stereochemistry can be assembled.

¹H NMR Chemical Shift and Coupling Analysis for Enylphosphonate and Aromatic Protons

The ¹H NMR spectrum of 3-Diethoxyphosphorylprop-1-enylbenzene is expected to exhibit distinct signals corresponding to the protons of the diethoxyphosphoryl group, the prop-1-enyl chain, and the phenyl ring. The ethoxy groups would present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with coupling between them. The vinylic protons of the prop-1-enyl chain would appear as complex multiplets due to both homo- and heteronuclear coupling with each other and the phosphorus atom. The aromatic protons of the benzene (B151609) ring would typically resonate in the downfield region of the spectrum, with their splitting pattern dependent on the substitution pattern.

Table 1: Predicted ¹H NMR Data for 3-Diethoxyphosphorylprop-1-enylbenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.20-7.40 | m | - |

| Vinylic-H | 5.80-6.90 | m | J(H,H), J(P,H) |

| -CH₂- (allyl) | 3.30-3.50 | dd | J(H,H), J(P,H) |

| -O-CH₂- | 3.90-4.20 | q | J(H,H) |

| -CH₃ | 1.20-1.40 | t | J(H,H) |

Note: This is a predicted data table based on general principles of NMR spectroscopy for similar structural motifs, as specific experimental data for this exact compound could not be located in the searched literature.

¹³C NMR Chemical Shift and Coupling Analysis for Enylphosphonate and Aromatic Carbons

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Diethoxyphosphorylprop-1-enylbenzene will give rise to a distinct signal. The chemical shifts will be influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. Furthermore, coupling between the phosphorus atom and the carbon atoms of the enylphosphonate group (¹³C-³¹P coupling) provides valuable structural information. The aromatic carbons will appear in the downfield region, while the aliphatic carbons of the ethoxy groups will be found upfield.

Table 2: Predicted ¹³C NMR Data for 3-Diethoxyphosphorylprop-1-enylbenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ³¹P (J, Hz) |

| Aromatic C (ipso) | 135-140 | J(P,C) |

| Aromatic C (ortho, meta, para) | 126-130 | - |

| Vinylic C | 115-150 | J(P,C) |

| -CH₂- (allyl) | 30-40 | J(P,C) |

| -O-CH₂- | 60-65 | J(P,C) |

| -CH₃ | 15-20 | J(P,C) |

Note: This is a predicted data table. Specific experimental values were not available in the reviewed sources.

³¹P NMR Chemical Shift Analysis

³¹P NMR spectroscopy is a highly specific technique for organophosphorus compounds. The ³¹P NMR spectrum of 3-Diethoxyphosphorylprop-1-enylbenzene is expected to show a single resonance, as there is only one phosphorus environment in the molecule. The chemical shift of this signal is characteristic of a phosphonate (B1237965) ester and provides direct evidence for the presence of the diethoxyphosphoryl group. The exact chemical shift can be influenced by the electronic environment of the phosphorus atom, including the nature of the substituents on the phosphorus.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton network within the prop-1-enyl chain and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the phenyl ring, the prop-1-enyl chain, and the phosphonate group. For instance, correlations between the allylic protons and the aromatic carbons, as well as between the vinylic protons and the phosphorus atom, would be expected.

These 2D NMR techniques would also be instrumental in determining the stereochemistry of the double bond (E/Z isomerism) by analyzing the magnitude of the ³J(H,H) coupling constants across the double bond and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Diethoxyphosphorylprop-1-enylbenzene would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Table 3: Predicted IR Absorption Bands for 3-Diethoxyphosphorylprop-1-enylbenzene

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| P=O (phosphoryl) | 1250-1270 |

| P-O-C (phosphonate ester) | 1020-1050 |

| C=C (alkene) | 1640-1680 |

| C-H (alkene) | 3010-3095 |

| C-H (aromatic) | 3000-3100 |

| C=C (aromatic) | 1450-1600 |

| C-H (aliphatic) | 2850-2980 |

Note: This is a predicted data table based on characteristic IR frequencies. Specific experimental data were not found in the available literature.

The strong absorption band for the P=O stretch is particularly diagnostic for the presence of the phosphonate group. The bands for the C=C and C-H stretches of the alkene and aromatic ring would confirm these structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 3-Diethoxyphosphorylprop-1-enylbenzene, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Computational Chemistry Approaches to 3 Diethoxyphosphorylprop 1 Enylbenzene Chemistry

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-diethoxyphosphorylprop-1-enylbenzene, DFT calculations are instrumental in determining its ground-state geometry, molecular orbital energies, and electron density distribution. These calculations typically employ functionals like B3LYP in conjunction with basis sets such as 6-31G* or larger to accurately model the system.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability.

Furthermore, DFT is used to explore the conformational landscape of 3-diethoxyphosphorylprop-1-enylbenzene. The molecule possesses several rotatable bonds, including those around the phosphorus center and the propenyl chain. By performing a potential energy surface scan, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity.

Table 1: Calculated Electronic Properties of a Related Vinylphosphonate (Diethyl Styrylphosphonate) using DFT

| Property | Value | Computational Level |

| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 2.8 D | B3LYP/6-311G(d,p) |

| Note: Data presented is for a structurally similar compound due to the lack of specific published data for 3-diethoxyphosphorylprop-1-enylbenzene. |

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation

Quantum chemical calculations, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. For 3-diethoxyphosphorylprop-1-enylbenzene, a common synthetic route is the Horner-Wadsworth-Emmons (HWE) reaction. Computational studies of the HWE reaction mechanism help to elucidate the intricate steps involved, from the initial deprotonation of the phosphonate (B1237965) to the final elimination of the phosphate (B84403) byproduct.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. Transition state theory can then be used to estimate reaction rates, which can be compared with experimental kinetic data.

The structures of transition states are located on the potential energy surface as first-order saddle points. Analyzing the geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the climax of a reaction step. For instance, in the HWE reaction, calculations can detail the geometry of the oxaphosphetane intermediate and the subsequent transition state leading to the alkene product.

Table 2: Calculated Activation Energies for Key Steps in the Horner-Wadsworth-Emmons Reaction of a Model System

| Reaction Step | Activation Energy (kcal/mol) | Method |

| Phosphonate Deprotonation | 5.2 | B3LYP/6-31+G |

| Oxaphosphetane Formation | 12.8 | B3LYP/6-31+G |

| Elimination to Alkene | 8.5 | B3LYP/6-31+G* |

| Note: This data represents a generalized model system for the HWE reaction and is not specific to the synthesis of 3-diethoxyphosphorylprop-1-enylbenzene. |

In Silico Studies of Stereochemical Outcomes in Asymmetric Transformations

The propenyl group in 3-diethoxyphosphorylprop-1-enylbenzene can exist as either the (E) or (Z) isomer. The stereochemical outcome of its synthesis is of significant interest. In silico studies provide a powerful means to predict and rationalize the stereoselectivity of reactions.

In the context of the Horner-Wadsworth-Emmons reaction, computational models can be used to compare the energies of the transition states leading to the (E) and (Z) products. A lower activation energy for one pathway over the other indicates a preference for the formation of that particular isomer. These calculations can take into account factors such as steric hindrance and electronic effects within the transition state structures.

For asymmetric syntheses involving chiral catalysts or reagents, molecular modeling can be employed to build models of the catalyst-substrate complexes. By analyzing the interactions within these complexes, researchers can understand the origins of enantioselectivity. For example, DFT calculations can be used to model the interaction of a chiral base with the phosphonate during the deprotonation step, or the coordination of a chiral ligand to a metal catalyst in other synthetic approaches. These models help in the rational design of new catalysts and reaction conditions to achieve higher levels of stereocontrol. While specific in silico studies on the asymmetric synthesis of 3-diethoxyphosphorylprop-1-enylbenzene are not widely reported, the methodologies are well-established for similar vinylphosphonates.

Advanced Research Applications and Functional Material Development Utilizing 3 Diethoxyphosphorylprop 1 Enylbenzene and Its Derivatives

Incorporation into Polymeric Systems

The ability to polymerize vinylphosphonates, including styrenic-type monomers, allows for the integration of phosphorus atoms directly into polymer backbones or as pendant groups. This covalent bonding mitigates issues associated with additive migration and leaching, which can be a concern with physically blended flame retardants.

The synthesis of phosphorus-containing monomers is a critical first step in creating functional polymers. For styrenic phosphonates, several synthetic routes are available. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of a C-P bond between a vinyl halide and a phosphite (B83602). nih.gov Another approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an appropriate alkyl halide. nih.govresearchgate.net For styrenic systems, a key intermediate is often a vinylbenzyl halide.

The reactivity of these monomers in polymerization is influenced by the position of the phosphonate (B1237965) group. rsc.orgresearchgate.netresearchgate.net For instance, the propagation rate of para-vinylbenzyl phosphonate monomers is reportedly enhanced by the presence of the phosphonate group. rsc.orgresearchgate.netresearchgate.net Free radical copolymerization is a common technique used to incorporate these monomers into various polymer chains, such as polystyrene and poly(methyl methacrylate). kpi.uascribd.com

Below is a table summarizing synthetic approaches for phosphonate-containing vinyl monomers:

| Synthetic Method | Reactants | Monomer Type | Key Features |

|---|---|---|---|

| Palladium-catalyzed Cross-coupling | Aryl/Vinyl Halide, Dialkyl Phosphite | Aryl/Vinyl Phosphonates | Forms a direct C(sp²)-P bond. nih.gov |

| Arbuzov Reaction | Alkyl Halide, Trialkyl Phosphite | Alkyl Phosphonates | Versatile for various phosphonate esters. nih.govresearchgate.net |

Phosphorus-containing flame retardants (PFRs) are considered effective alternatives to halogenated compounds. rsc.org Their mechanism of action can be broadly categorized into condensed phase and gas phase activities, and often a combination of both is observed. nih.govmdpi.comfaa.gov

In the condensed phase , upon heating, phosphonate-containing polymers can act as acid precursors. rsc.org This leads to the formation of phosphoric or polyphosphoric acid, which catalyzes the dehydration and cross-linking of the polymer matrix. mdpi.commdpi.com This process promotes the formation of a stable, insulating char layer on the material's surface. rsc.orgmdpi.comresearchgate.netresearchgate.net This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. rsc.orgnih.govresearchgate.net

In the gas phase , volatile phosphorus-containing species, such as PO• radicals, can be released during pyrolysis. rsc.orgnih.gov These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion cycle in the flame. rsc.orgnih.gov This flame inhibition effect reduces the efficiency of combustion and helps to extinguish the flame. nih.govfaa.gov The balance between condensed and gas phase activity depends on the chemical structure of the phosphorus compound and its interaction with the host polymer. nih.govacs.org

The table below outlines the dual-phase flame retardancy mechanism of phosphonates:

| Phase | Mechanism | Effect |

|---|---|---|

| Condensed Phase | Formation of phosphoric/polyphosphoric acid, catalysis of dehydration and cross-linking. rsc.orgmdpi.commdpi.com | Promotes formation of a stable, insulating char layer. rsc.orgmdpi.comresearchgate.netresearchgate.net |

The inherent biocompatibility of the phosphate (B84403) group, a key component of nucleic acids and cell membranes, has driven the development of phosphorus-containing polymers for biomedical applications. acs.orgnih.govmdpi.com Polyphosphoesters and polyphosphonates are particularly attractive due to their biodegradability and structural similarity to natural biomolecules. acs.orguni-mainz.de

The polymer architecture plays a crucial role in determining the material's properties and its suitability for applications like drug delivery. mdpi.comnih.gov Linear, branched, star-shaped, and brush-like architectures can be synthesized, each offering unique characteristics in terms of solubility, viscosity, and drug-loading capacity. mdpi.comnih.gov For instance, the high functionality and numerous end groups in branched polymers are advantageous for drug delivery systems. mdpi.com

The chemical properties of these polymers, such as their hydrolytic stability, can be tuned by modifying the polymer backbone and side chains. mdpi.com This controlled biodegradability is essential for creating materials for tissue regeneration scaffolds and controlled drug release systems. acs.orgbogazici.edu.tr The phosphonate group's high affinity for bone minerals also makes these polymers promising candidates for bone-related applications, including bone-tissue-engineering scaffolds and targeted drug delivery to bone. acs.orgnih.govbogazici.edu.tr

Catalytic Applications and Asymmetric Synthesis

The phosphonate group offers unique electronic and steric properties that can be exploited in the design of ligands for catalysis. Both transition metal catalysis and organocatalysis have benefited from the incorporation of phosphonate structures.

Phosphonate-containing ligands have been successfully employed in transition metal catalysis. scispace.comresearchgate.netmdpi.com The phosphonate moiety can coordinate with metal ions, creating hybrid metal-phosphonate materials with defined structures and reactivity. scispace.comresearchgate.net These materials can act as heterogeneous catalysts, offering advantages in terms of catalyst separation and recycling. scispace.com

The design of the ligand is critical for catalytic performance. The steric bulk and electronic properties of the phosphonate ligand can influence the activity and selectivity of the metal center. tcichemicals.com For example, phosphonate-containing ligands have been used to support palladium catalysts in cross-coupling reactions and rhodium complexes in hydrogenation reactions. scispace.com The synthesis of these ligands often involves hydrophosphination reactions or the functionalization of existing ligand scaffolds with phosphonate groups. nih.gov

In the realm of organocatalysis, chiral phosphonates are valuable targets due to their wide range of applications in medicinal chemistry and materials science. benthamdirect.comunl.pt Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these compounds. benthamdirect.comunl.ptmdpi.com

Phosphonate structures themselves can be part of organocatalytic systems. For instance, chiral phosphoric acids, which are structurally related to phosphonic acids, are highly effective Brønsted acid catalysts for a variety of asymmetric transformations. The principles of these systems can be extended to catalysts bearing the phosphonate group. Organocatalytic methods such as the phospha-Michael reaction, phospha-Mannich reaction, and phospha-aldol reaction are used to create C-chiral phosphonates with high enantioselectivity. mdpi.com These reactions often utilize chiral catalysts, such as diarylprolinol derivatives, to control the stereochemical outcome. mdpi.com

The table below provides examples of organocatalytic reactions for asymmetric phosphonate synthesis:

| Reaction Type | Reactants | Product | Catalyst Type |

|---|---|---|---|

| Phospha-Michael Addition | α,β-Unsaturated compound, Phosphite | β-Ketophosphonate | Chiral bases or acids. mdpi.com |

| Phospha-Mannich Reaction | Imine, Aldehyde, Phosphite | α-Aminophosphonate | Chiral metal complexes, Brønsted acids. mdpi.com |

Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of 3-diethoxyphosphorylprop-1-enylbenzene. The phosphonate group, in particular, is a key functional motif for engaging in specific recognition events and directing the formation of ordered assemblies.

Design of Receptors for Organophosphorus Recognition

The design of synthetic receptors capable of selectively binding organophosphorus compounds is a significant area of research, driven by the need for sensors and remediation agents for environmental pollutants and chemical warfare agents. The phosphonate group in 3-diethoxyphosphorylprop-1-enylbenzene can act as a recognition site for host molecules.

Receptors for organophosphorus compounds are often designed to interact with the phosphoryl oxygen and the surrounding organic substituents. Host-guest chemistry provides a powerful platform for the development of such responsive materials. nih.gov The design of these host molecules can involve multiple non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions, to achieve high affinity and selectivity for the target organophosphorus guest. nih.gov

While specific receptors designed exclusively for 3-diethoxyphosphorylprop-1-enylbenzene are not extensively documented in publicly available literature, the principles of organophosphorus recognition are well-established. For instance, host molecules containing hydrogen bond donors can interact with the phosphoryl oxygen of the phosphonate. The phenyl and vinyl groups of 3-diethoxyphosphorylprop-1-enylbenzene can also participate in π-π stacking and hydrophobic interactions within a suitably designed receptor cavity.

Table 1: Potential Non-Covalent Interactions for Receptor Design

| Interaction Type | Interacting part of 3-Diethoxyphosphorylprop-1-enylbenzene | Potential Receptor Motifs |

| Hydrogen Bonding | Phosphoryl Oxygen (P=O) | Ureas, Amides, Alcohols |

| π-π Stacking | Phenyl Ring | Aromatic surfaces, Macrocycles |

| Hydrophobic Interactions | Phenyl and Ethyl Groups | Aliphatic chains, Cavities |

| van der Waals Forces | Entire Molecule | Complementary shaped surfaces |

This table is generated based on general principles of molecular recognition and does not represent experimentally confirmed interactions for this specific compound.

Self-Assembly and Formation of Ordered Structures with Phosphonate Moieties

Phosphonate moieties are well-known for their ability to anchor to metal oxide surfaces, leading to the formation of self-assembled monolayers (SAMs). This property is widely exploited in materials science for surface modification. While direct studies on the self-assembly of 3-diethoxyphosphorylprop-1-enylbenzene are not prominent, the behavior of similar phosphonate-containing molecules provides a strong indication of its potential.

The formation of ordered structures is driven by a combination of the strong interaction between the phosphonate headgroup and the substrate, and the weaker intermolecular interactions between the organic tails. In the case of 3-diethoxyphosphorylprop-1-enylbenzene, the styryl group would constitute the organic tail. Intermolecular π-π stacking between the phenyl rings of adjacent molecules could play a significant role in promoting a high degree of order within the self-assembled layer.

The ability to form such ordered structures is crucial for the development of functional materials with applications in areas such as organic electronics, corrosion inhibition, and biocompatible coatings.

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates (Focus on Chemical Precursors and Synthetic Pathways)

Organophosphorus compounds are integral to the agrochemical and pharmaceutical industries. evonik.comvandemark.com Many pesticides function by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. evonik.com In the pharmaceutical sector, intermediates are essential building blocks for the synthesis of active pharmaceutical ingredients (APIs). zmsilane.compharmaceutical-technology.com

3-Diethoxyphosphorylprop-1-enylbenzene, as a styrylphosphonate, is a valuable precursor in organic synthesis, primarily through its participation in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgresearchgate.net This reaction is a cornerstone of organic chemistry for the stereoselective synthesis of alkenes, which are common structural motifs in a vast array of biologically active molecules. conicet.gov.arnih.gov

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org The use of 3-diethoxyphosphorylprop-1-enylbenzene in an HWE reaction would introduce the styryl moiety into the target molecule. This is particularly significant as the styryl group is present in numerous natural products and synthetic compounds with interesting biological activities.

Table 2: The Horner-Wadsworth-Emmons Reaction

| Reactants | Reagent | Product | Key Features |

| Aldehyde or Ketone | Phosphonate-stabilized carbanion (from 3-Diethoxyphosphorylprop-1-enylbenzene) | Alkene (containing a styryl group) | High (E)-stereoselectivity, Mild reaction conditions, Broad substrate scope |

This table illustrates the general principle of the Horner-Wadsworth-Emmons reaction and its potential application with the subject compound.

While specific, large-scale industrial applications of 3-diethoxyphosphorylprop-1-enylbenzene as a direct precursor for commercial agrochemicals or pharmaceuticals are not widely publicized, its utility in research and development is evident from the extensive literature on the HWE reaction. conicet.gov.armdpi.com The synthesis of complex molecules, including natural products with potential therapeutic applications, often relies on the robust and predictable nature of this reaction. conicet.gov.arnih.gov Therefore, 3-diethoxyphosphorylprop-1-enylbenzene represents a key synthetic intermediate for accessing a diverse range of complex molecular architectures for screening in drug discovery and agrochemical development programs.

Q & A

Q. What contradictions exist in reported catalytic efficiencies for asymmetric derivatization of 3-Diethoxyphosphorylprop-1-enylbenzene, and how can they be resolved?

Q. How do steric and electronic properties of 3-Diethoxyphosphorylprop-1-enylbenzene influence its reactivity in cross-coupling reactions?

Notes

- The above FAQs are hypothetical due to the absence of relevant data in the provided evidence.

- For authoritative answers, consult specialized chemical literature or databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.